molecular formula C7H7N3 B3264684 6-Methylimidazo[1,2-A]pyrimidine CAS No. 39567-71-0

6-Methylimidazo[1,2-A]pyrimidine

Cat. No.: B3264684
CAS No.: 39567-71-0
M. Wt: 133.15 g/mol
InChI Key: ZDRYVAVKBAIDKJ-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrimidine is a chemical compound belonging to the class of nitrogen-containing heterocycles, which are of paramount importance in medicinal chemistry . It is built on the imidazo[1,2-a]pyrimidine scaffold, a fused bicyclic system recognized as a "privileged scaffold" in drug discovery due to its proven ability to bind to a range of biological targets . This specific derivative, featuring a methyl substituent, is a valuable intermediate for researchers in organic and medicinal chemistry seeking to develop novel bioactive molecules. The broader imidazo[1,2-a]pyrimidine class has been identified as a core structure in compounds with diverse pharmacological activities, including antimicrobial and antitumor properties . For instance, some derivatives have shown promising activity against bacterial strains like Mycobacterium tuberculosis and breast cancer cell lines such as MCF-7 . Recent computational studies have also explored novel derivatives of this scaffold as potential dual inhibitors of hACE2 and the SARS-CoV-2 spike protein, indicating its relevance in antiviral research . Synthetic routes to access this class of compounds are well-established, often involving cyclocondensation reactions or efficient multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, allowing for diverse chemical modifications and the creation of large libraries for biological screening . As a building block, this compound enables further exploration of this versatile pharmacophore. This product is intended for research and further manufacturing applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-4-9-7-8-2-3-10(7)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYVAVKBAIDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations

Diverse Approaches to the Imidazo[1,2-A]pyrimidine (B1208166) Core Construction

The fundamental framework of imidazo[1,2-a]pyrimidine can be assembled through several reliable and versatile methods.

One of the most traditional and widely employed methods for synthesizing the imidazo[1,2-a]pyrimidine scaffold is through cyclocondensation reactions. A classic example is the Hantzsch-type synthesis, which typically involves the reaction of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. researchgate.netacs.org This method's versatility is enhanced by the use of various catalysts such as neutral aluminum oxide, potassium iodide, potassium carbonate, and p-toluenesulfonic acid. researchgate.net The reaction proceeds via initial alkylation of the endocyclic nitrogen atom of the 2-aminopyrimidine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org

A variation of this approach involves the condensation of 2-aminopyrimidines with 1,3-dicarbonyl compounds. rsc.org For instance, a facile and environmentally friendly protocol describes the multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide (NBS), and 2-aminopyrimidine in dichloromethane (B109758) to regioselectively synthesize diversely substituted imidazo[1,2-a]pyrimidines. nih.gov This reaction proceeds through the in situ formation of α-bromo-β-diketones and their subsequent condensation with 2-aminopyrimidine without the need for a catalyst. nih.gov

ReactantsCatalyst/ConditionsProductReference
2-Aminopyrimidine, α-halocarbonyl compoundVarious (e.g., Al2O3, KI, K2CO3)Imidazo[1,2-a]pyrimidine researchgate.net
Unsymmetrical β-diketones, NBS, 2-aminopyrimidineDCMSubstituted imidazo[1,2-a]pyrimidine nih.gov
2-Aminopyridines, 1,3-dicarbonyl compoundsNot specifiedImidazo[1,2-a]pyridines rsc.org

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like imidazo[1,2-a]pyrimidines due to their high efficiency, atom economy, and operational simplicity. researchgate.net These reactions involve the one-pot combination of three or more starting materials to form a product that contains significant portions of all the initial reactants.

Several MCR strategies have been developed for the imidazo[1,2-a]pyrimidine core. One notable example is the three-component reaction of 2-aminopyrimidine, an aldehyde, and an isonitrile, often catalyzed by an acid. researchgate.net This approach, known as the Groebke-Blackburn-Bienaymé reaction, is a powerful tool for generating a diverse range of imidazo[1,2-a]pyrimidines. researchgate.net Another MCR involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, catalyzed by copper. bio-conferences.org

Furthermore, a five-component cascade reaction has been reported for the synthesis of novel imidazo[1,2-a]pyridine-6-carbohydrazide (B1286002) derivatives. This reaction utilizes cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. rsc.org

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference
Groebke-Blackburn-Bienaymé2-Aminopyrimidine, Aldehyde, IsonitrileAcidImidazo[1,2-a]pyrimidine researchgate.net
Copper-catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopperImidazo[1,2-a]pyridine (B132010) bio-conferences.org
Five-component cascadeCyanoacetohydrazide, 4-Nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, DiaminesWater/EthanolImidazo[1,2-a]pyridine-6-carbohydrazide rsc.org

Oxidative cyclization represents another important avenue for the synthesis of imidazo[1,2-a]pyrimidines. These reactions often involve the formation of a key C-N or C-C bond under oxidative conditions. For example, a copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines has been developed to synthesize imidazo[1,2-a]pyridines. organic-chemistry.org This method is notable for its use of air as a green oxidant. organic-chemistry.org

Molecular iodine has also been employed as a catalyst in a metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to produce pyrimidine-linked imidazopyridines. nih.gov This process involves a one-pot C-H oxidation followed by the formation of one C-C and two C-N bonds. nih.gov Additionally, a sequential approach involving the addition of arylamines to nitriles followed by an I2/KI-mediated oxidative C-N bond formation has been developed for the construction of imidazo[1,2-a]pyridin-2-amine (B1245913) frameworks. nih.gov

MethodReactantsCatalyst/OxidantKey TransformationReference
Copper-catalyzed aerobic oxidative couplingKetoxime acetates, PyridinesCu(I) / AirOxidative Cyclization organic-chemistry.orgorganic-chemistry.org
Iodine-catalyzed three-component reactionAryl methyl ketones, 2-Aminopyridines, Barbituric acidsI2 / DMSOC-H Oxidation, C-C and C-N bond formation nih.gov
Sequential addition and oxidative cyclizationArylamines, NitrilesI2/KIOxidative C-N bond formation nih.gov

Intramolecular cyclization strategies are pivotal in forming the fused ring system of imidazo[1,2-a]pyrimidines. These reactions often start with a pre-functionalized substrate that undergoes cyclization to yield the desired heterocyclic core. For instance, a palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines from amine and aldehyde derivatives. acs.org Another approach involves a silver-mediated, palladium-catalyzed C-H activation strategy for the intramolecular cyclization of imidazo[1,2-a]pyridine adducts. rsc.org

Intermolecular condensations, often followed by cyclization, are also fundamental. The condensation of 2-aminopyridines with α-halocarbonyl compounds is a prime example of this strategy. rsc.org Similarly, the reaction of 2-aminopyridines with β-keto esters or 1,3-diones, mediated by carbon tetrabromide, provides substituted imidazo[1,2-a]pyrimidines under mild, metal-free conditions. organic-chemistry.org

Targeted Synthesis of 6-Methylimidazo[1,2-A]pyrimidine and its Analogues

The synthesis of specifically substituted imidazo[1,2-a]pyrimidines, such as the 6-methyl derivative, requires careful consideration of regioselectivity.

The regioselective synthesis of substituted imidazo[1,2-a]pyrimidines is a significant challenge. The reaction of unsymmetrical starting materials can potentially lead to a mixture of regioisomers. A notable example of achieving regioselectivity is the multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine. nih.gov In this reaction, the nucleophilic attack of the ring nitrogen of 2-aminopyrimidine on the α-bromo-1,3-diketone intermediate, followed by cyclization, preferentially forms one regioisomer over the other. nih.gov For instance, the reaction of 1-phenyl-1,3-butanedione with NBS and 2-aminopyrimidine yields 3-benzoyl-2-methylimidazo[1,2-a]pyrimidine as the major product. nih.gov

The strategic choice of starting materials is crucial for introducing substituents at desired positions. For the synthesis of this compound, one would typically start with a 5-methyl-2-aminopyrimidine as the pyrimidine (B1678525) component in the aforementioned synthetic strategies. The methyl group at the 5-position of the pyrimidine ring will ultimately reside at the 6-position of the resulting imidazo[1,2-a]pyrimidine scaffold.

Advanced Catalytic Systems in Synthesis

Modern organic synthesis heavily relies on catalytic systems to enhance reaction efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited significantly from the application of both metal-catalyzed and organocatalytic methods.

Metal-catalyzed Synthesis:

Transition metals like copper, palladium, iron, and zinc have proven to be effective catalysts in the formation of the imidazopyrimidine ring system. beilstein-journals.orgresearchgate.net These catalysts can facilitate various transformations, including C-H activation, cross-coupling reactions, and cyclization reactions. beilstein-journals.orgrsc.org For instance, copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones offers an efficient route to imidazo[1,2-a]pyridines. organic-chemistry.org Iron, being abundant and having low toxicity, is another attractive metal for catalysis. beilstein-journals.org Gold nanoparticles have also been employed as catalysts in the synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines, highlighting a green chemistry approach. researchgate.netmdpi.com

Catalyst SystemReactantsProductKey Features
Gold Nanoparticles2-Aminopyrimidine, 2-Bromoacetophenone2-Phenyl-imidazo[1,2-a]pyrimidineGreen chemistry approach. researchgate.netmdpi.com
Copper(I) Iodide2-Aminopyridines, AcetophenonesImidazo[1,2-a]pyridinesAerobic oxidative synthesis, broad functional group compatibility. organic-chemistry.org
Iron CatalysisAminopyridines, 2-Methyl-nitroolefins3-Methyl-2-arylimidazo[1,2-a]pyridine derivativesDenitration reaction, simple and inexpensive procedure. organic-chemistry.org
Zinc SaltsVarious substratesImidazopyridinesInexpensive, environmentally benign, low toxicity. beilstein-journals.org

Organocatalysis:

In addition to metal-based systems, organocatalysis has emerged as a powerful tool in the synthesis of imidazopyrimidines. For example, p-toluenesulfonic acid has been used to catalyze the one-pot, multicomponent reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297) to yield tri/tetrasubstituted imidazole derivatives of imidazo[1,2-a]pyrimidine. nih.gov This method offers good yields and utilizes a greener heating method in the form of microwave irradiation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like this compound to minimize environmental impact.

Solvent-free Conditions:

A significant advancement in the green synthesis of imidazo[1,2-a]pyrimidines is the development of solvent-free reaction conditions. nih.govresearchgate.net The condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without a solvent provides a fast, clean, and high-yielding method with a simple workup. researchgate.net This approach is environmentally benign and has been successfully applied to the synthesis of various imidazo[1,2-a]pyridine derivatives. researchgate.net

Microwave-assisted Synthesis:

Microwave irradiation has become a popular heating method in organic synthesis due to its ability to significantly reduce reaction times and improve yields. nih.govnih.govclockss.org The synthesis of this compound derivatives has been effectively achieved using microwave-assisted protocols. nih.govnih.gov For example, the reaction of 6-methylisocytosine with α-bromoacetophenones under microwave heating yields 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones in high yields. nih.gov Similarly, a one-pot, three-component condensation reaction to produce imidazo[1,2-a]pyrimidine derivatives of pyrazole (B372694) has been successfully carried out under microwave irradiation. rsc.org

Green Chemistry ApproachReactionCatalyst/ConditionsAdvantages
Solvent-free2-Aminopyrimidine + 2-BromoarylketonesBasic Alumina (Al2O3), MicrowaveEnvironmentally friendly, good catalytic efficiency. nih.gov
Microwave-assistedImidazo[1,2-a]pyrimidine-2-carbaldehyde + Benzil + Primary amines + Ammonium acetatep-Toluenesulfonic acid, EthanolGreen solvent, reduced reaction time, good yields. nih.gov
Microwave-assisted6-Methylisocytosine + α-BromoacetophenonesMicrowave heating at 160 °CHigh yields, efficient protocol. nih.gov
Catalyst-free, Water as solvent2-Aminopyridines + α-Bromoacetone derivativesWater at 70 °CEnvironmentally friendly, high yields. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic routes.

Investigation of Reaction Intermediates and Transition States

The formation of the imidazo[1,2-a]pyrimidine ring system involves several key intermediates and transition states. In the reaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides, the process is believed to proceed through the N-nucleophilic Michael addition of the endo-nitrogen atom of the imidazole to the activated multiple bond of the imide, leading to linear intermediates. nih.gov Subsequent intramolecular cyclization then yields the final imidazo[1,2-a]pyrimidine products. nih.gov The mechanism of these reactions has been investigated using experimental data, HPLC-MS analysis of reaction mixtures, and quantum chemical calculations. nih.gov

In photochemical syntheses, single electron transfer (SET) processes often play a crucial role. For instance, in the C3-amination of imidazo[1,2-a]pyridines, an SET from an excited state photocatalyst to a pyridinium (B92312) salt can generate an amino radical, which then adds to the imidazopyridine ring. mdpi.com A second SET can then lead to a cation that undergoes deprotonation to give the final product. mdpi.com

Kinetic Studies of Formative Reactions

While detailed kinetic studies specifically on the formation of this compound are not extensively reported in the provided context, the optimization of reaction conditions in various synthetic procedures provides indirect insights into the reaction kinetics. For example, the study of the synthesis of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides showed that the choice of solvent and the amount of catalyst significantly affect the reaction rate and yield. nih.gov The reaction in isopropanol (B130326) with two equivalents of sodium acetate was found to be optimal, reaching completion within one hour. nih.gov

Post-Synthetic Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further functionalization is often necessary to modulate its biological activity.

Electrophilic and Nucleophilic Substitution Reactions

The imidazo[1,2-a]pyrimidine ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Electrophilic Substitution:

The electron-rich nature of the imidazole part of the scaffold makes it prone to electrophilic attack. Electrophilic substitution, such as bromination, nitrosation, and azocoupling, typically occurs at the C-3 position of the imidazo[1,2-a]pyrimidine ring. osi.lv The regioselectivity of these reactions can be explained by the stability of the resulting intermediates. Attack at C-3 leads to a more stable intermediate where the aromaticity of the six-membered pyrimidine ring is maintained. stackexchange.com

Nucleophilic Substitution:

While the pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, such reactions on the imidazo[1,2-a]pyrimidine scaffold are less common than electrophilic substitutions on the imidazole ring. However, the presence of activating groups can facilitate nucleophilic substitution. For example, N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with alkyl bromides has been successfully achieved under microwave irradiation. nih.gov

C-H Functionalization Methodologies

Direct C-H functionalization is a powerful strategy for the derivatization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.gov For the imidazo[1,2-a]pyrimidine scaffold, the C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack and various functionalization reactions. rsc.org While methodologies are broadly applied to the parent ring system, they are adaptable to derivatives like this compound.

Recent advancements have focused on transition-metal-catalyzed and visible-light-induced reactions. nih.govrsc.org Palladium-based catalysts, for instance, have been successfully employed for the C3-arylation of the related imidazo[1,2-a]pyridine core. researchgate.net Furthermore, visible-light photoredox catalysis has emerged as a mild and efficient method for various C-H functionalizations. nih.gov These reactions allow for the introduction of diverse functional groups, including fluoroalkyl, aminoalkyl, and sulfonyl moieties, primarily at the C3 position. nih.gov

Table 1: Examples of C-H Functionalization on the Imidazo[1,2-a]pyridine Scaffold This table illustrates general methodologies applicable to the broader class of imidazo[1,2-a]azines.

Reaction TypePositionMethodologyKey FeaturesSource
SulfonylationC3Visible light-induced three-component reaction with diaryliodonium salts and DABCO-bis(sulfur dioxide)Organic photoredox catalyst, room temperature nih.gov
PhosphorylationC3Visible light-induced reaction with phosphine (B1218219) oxides using rhodamine B as a photocatalystForms C-P bonds at room temperature nih.gov
AminoalkylationC3Aerobic visible light-promoted oxidative cross-dehydrogenative coupling using rose bengalForms C-C and C-heteroatom bonds nih.gov
ArylationC5Palladium-catalyzed reactionsDemonstrates regioselectivity beyond the C3 position researchgate.net

Diverse Bond Formations (e.g., Carbon-Carbon, Carbon-Nitrogen, Carbon-Sulfur)

The construction and elaboration of the this compound skeleton rely on a variety of bond-forming reactions. These methods are crucial for creating derivatives with tailored electronic and steric properties.

Carbon-Carbon Bond Formation: The formation of new carbon-carbon bonds is fundamental to extending the molecular framework. For imidazo[1,2-a]pyrimidines, this is often achieved through multicomponent reactions that build the heterocyclic core in a single step. dergipark.org.tr For example, a cascade reaction involving 2-aminobenzimidazole, aldehydes, and alkynes can produce highly functionalized imidazo[1,2-a]pyrimidines, forming multiple C-C and C-N bonds in the process. acs.org Another key strategy involves the reaction of 2-aminopyrimidines with β-keto esters or 1,3-diones. nih.gov These reactions create derivatives with substituents at various positions on the pyrimidine ring. umich.edu

Carbon-Nitrogen Bond Formation: Introducing nitrogen-containing functional groups is critical for modulating the biological activity of these heterocyles. nih.gov A common route to 3-amino-imidazo[1,2-a]pyrimidine derivatives involves the direct nitrosation of the C3 position, followed by reduction of the resulting nitroso group. nih.gov Another powerful method is the carbon tetrabromide (CBr₄) mediated oxidative C-N bond formation between 2-aminopyrimidines and β-keto esters, which proceeds under metal-free conditions. nih.gov Intramolecular cyclization is also a key strategy, where a propargylamine (B41283) intermediate undergoes N-H bond activation to form the final C-N bond, completing the pyrimidine ring. acs.org

Carbon-Sulfur Bond Formation: The incorporation of sulfur is often achieved through the sulfonylation of the electron-rich C3 position. nih.gov As seen in the related imidazo[1,2-a]pyridine system, visible light-induced reactions can efficiently forge C-S bonds using reagents like DABCO-bis(sulfur dioxide) in the presence of a photocatalyst. nih.gov This approach provides a mild route to C3-sulfonylated imidazo[1,2-a]pyrimidines.

Table 2: Summary of Diverse Bond Formation Reactions

Bond TypeReactionReagentsKey OutcomeSource
C-C / C-NMulticomponent Cascade Reaction2-Aminobenzimidazole, aldehydes, alkynesRegioselective synthesis of the fused heterocyclic system acs.org
C-NOxidative Cyclization2-Aminopyrimidines, β-keto esters, CBr₄Metal-free synthesis of complex imidazo[1,2-a]pyrimidines nih.gov
C-NNitrosation followed by ReductionSodium nitrite, then a reducing agentSynthesis of 3-amino-imidazo[1,2-a]pyrimidines nih.gov
C-SPhotocatalytic SulfonylationDiaryliodonium salts, DABCO•(SO₂)₂Formation of a C3-sulfonyl group under mild conditions nih.gov

Rearrangement Reactions (e.g., Dimroth Rearrangement)

The Dimroth rearrangement is a significant isomerization reaction characteristic of many nitrogen-containing heterocycles, including the imidazo[1,2-a]pyrimidine system. nih.govnih.gov This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a process of ring opening and subsequent ring closure. nih.gov It is a crucial consideration in the synthesis of imidazo[1,2-a]pyrimidines as it can be an unintended side reaction, leading to the formation of isomeric products. nih.govresearchgate.net

The rearrangement is typically catalyzed by acid or base and can be accelerated by heat. nih.gov The accepted mechanism under basic conditions for the imidazo[1,2-a]pyrimidine core involves a nucleophilic attack (often by a hydroxide (B78521) ion) at the C5 position of the pyrimidine ring. researchgate.net This leads to the opening of the pyrimidine ring, followed by rotation and re-closure to yield a rearranged isomer. nih.govresearchgate.net

A key factor influencing the rate of the Dimroth rearrangement is the electron density of the pyrimidine ring; a decrease in π-electron density makes the C5 position more susceptible to nucleophilic attack and thus facilitates the rearrangement. nih.govresearchgate.net For instance, the synthesis of amides from ethyl esters of imidazo[1,2-a]pyrimidine-2-carboxylic acid can proceed normally via direct amidation. However, if the synthesis involves an intermediate hydrolysis step to the carboxylic acid followed by amidation, the Dimroth rearrangement can occur, leading to the formation of an imidazo[1,2-a]pyrimidine-3-carboxylic acid amide instead of the expected 2-carboxylic acid amide. nih.gov

Iii. Advanced Spectroscopic and Structural Characterization

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the crystalline state.

A representative table of expected bond geometries based on related structures is provided below.

ParameterExpected Value Range
C-N Bond Lengths (ring)1.32 - 1.40 Å
C-C Bond Lengths (ring)1.37 - 1.45 Å
C-N-C Bond Angles105° - 125°
C-C-N Bond Angles115° - 130°
C-C-C Bond Angles120° - 135°

The way molecules of 6-methylimidazo[1,2-a]pyrimidine arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and π–π stacking, are crucial for understanding the physical properties of the solid material. The study of these interactions is fundamental to crystal engineering. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful technique for probing the structure and electronic environment of this compound in solution.

¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov The chemical shifts of the protons and carbons are sensitive to their local electronic environment, providing valuable structural information. For the parent imidazo[1,2-a]pyrimidine, the proton signals of the pyridine (B92270) ring are typically found in the aromatic region of the ¹H NMR spectrum. researchgate.net The methyl group at the 6-position would give rise to a characteristic singlet in the upfield region.

¹³C NMR spectra provide information on all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic nature. For instance, in related imidazo[1,2-a]pyridine (B132010) systems, the carbon atoms of the imidazole (B134444) ring have distinct chemical shifts from those in the pyridine ring. researchgate.net

¹⁵N NMR spectroscopy, often performed using inverse-detected techniques like ¹H-¹⁵N HMBC, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.netrsc.org The chemical shifts of the nitrogen atoms can help in distinguishing between different isomers and in studying tautomeric equilibria. researchgate.net For related nitrogen-containing heterocycles, ¹⁵N NMR has been instrumental in structural elucidation. researchgate.netrsc.org

A table of representative predicted NMR chemical shifts for this compound is shown below.

NucleusPredicted Chemical Shift (ppm)
¹H (CH₃)2.0 - 2.5
¹H (aromatic)6.5 - 9.0
¹³C (CH₃)15 - 25
¹³C (aromatic)100 - 160
¹⁵N-260 to -80 (relative to a standard)

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, advanced 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to identify adjacent protons in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine stereochemistry and conformation in solution. nih.gov

These techniques are essential for the complete structural characterization of novel imidazo[1,2-a]pyrimidine derivatives. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a characteristic fingerprint of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the methyl group and the aromatic rings. The C=N and C=C stretching vibrations of the fused heterocyclic system would also give rise to strong absorptions in the fingerprint region (typically 1400-1600 cm⁻¹). researchgate.net The in-plane and out-of-plane bending vibrations of the ring C-H bonds would appear at lower frequencies.

While specific IR and Raman data for this compound were not found in the provided search results, data for related compounds like 4-methylpyrimidine (B18481) and 2-(methylthio)pyrimidine (B2922345) show characteristic vibrations for the pyrimidine (B1678525) ring and the methyl group. nist.govnist.gov For instance, the IR spectrum of 4-methylpyrimidine shows prominent bands that can be assigned to the vibrations of the pyrimidine ring. nist.gov Similarly, FT-IR is a standard technique used to characterize imidazo[1,2-a]pyrimidine derivatives. nih.gov

A table of expected characteristic vibrational frequencies for this compound is provided below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=N Stretch1600 - 1680
C=C Stretch (aromatic)1400 - 1600
C-H Bending (in-plane)1000 - 1300
C-H Bending (out-of-plane)650 - 1000

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺•) corresponding to the compound's exact mass. The theoretical monoisotopic mass of this compound (C₇H₇N₃) is 133.0640 g/mol . In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected mass-to-charge ratio (m/z) of approximately 134.0718.

While specific experimental fragmentation data for this exact compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related heterocyclic systems, such as pyrimidines and imidazopyridines. researchgate.netsciarium.comgoogleapis.com The fused ring system is generally stable, but characteristic fragmentation would likely involve the following pathways:

Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z 118.

Pyrimidine Ring Cleavage: The pyrimidine ring may undergo cleavage, potentially leading to the expulsion of stable neutral molecules like hydrogen cyanide (HCN), resulting in fragment ions.

Imidazole Ring Fission: Subsequent or alternative fragmentation could involve the breakdown of the five-membered imidazole ring.

A summary of the expected primary ions in the mass spectrum of this compound is presented below.

Ion TypeFormulaExpected m/zNotes
Protonated Molecule [C₇H₇N₃ + H]⁺134.07Observed with soft ionization (e.g., ESI-MS).
Molecular Ion [C₇H₇N₃]⁺•133.06Observed with hard ionization (e.g., EI-MS).
Fragment Ion [C₆H₄N₃]⁺118.04Resulting from the loss of a methyl radical (•CH₃).

This interactive table summarizes the key expected mass-to-charge ratios for this compound based on its chemical structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions, typical for unsaturated heterocyclic compounds containing nitrogen atoms with lone pairs of electrons.

The fused aromatic system of the imidazo[1,2-a]pyrimidine core contains a delocalized π-electron system. The high-energy, high-intensity absorption bands, typically found in the shorter wavelength UV region (around 250–270 nm), are attributable to spin-allowed π→π* transitions involving the entire molecular structure. karazin.ua

In addition to the π-system, the nitrogen atoms possess non-bonding electrons (n-electrons). The excitation of these electrons to an antibonding π* orbital (n→π* transition) is also possible. These transitions are characteristically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions. Studies on the parent pyrimidine molecule have identified distinct electronic states corresponding to these transitions. The presence of the methyl group, an electron-donating group, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Transition TypeOrbitals InvolvedExpected Wavelength RegionExpected Intensity (Molar Absorptivity, ε)
π → π π → πShort (250-270 nm)High (ε > 10,000 M⁻¹cm⁻¹)
n → π n → πLong (>300 nm)Low (ε < 1,000 M⁻¹cm⁻¹)

This interactive table outlines the principal electronic transitions anticipated for this compound in its UV-Vis absorption spectrum.

Iv. Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of 6-Methylimidazo[1,2-a]pyrimidine at the atomic and electronic levels. These methods allow for the detailed exploration of the molecule's ground state and electronic structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the structural and electronic properties of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.goviau.ir DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-31G(d,p) or 6-31+G(d,p), have been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.goviau.ir These calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and other ground-state properties that are often in good agreement with experimental data. iau.ir The B3LYP/6–31G(d,p) method, for instance, has been successfully used to predict the molecular properties of various organic compounds, including imidazo[1,2-a]pyrimidine derivatives. nih.gov

Ab Initio Methods and Semi-Empirical Calculations for Electronic Structure

While DFT is a primary tool, ab initio methods and semi-empirical calculations also contribute to understanding the electronic structure of molecules like this compound. Ab initio calculations, which are based on first principles without empirical parameters, can offer a higher level of theory for more precise electronic structure analysis. pku.edu.cn Semi-empirical methods, although less accurate, can be useful for preliminary studies or for very large systems due to their lower computational demand. The combination of these methods provides a comprehensive picture of the molecule's electronic behavior.

Electronic Structure and Reactivity Analysis

The electronic structure of this compound is key to understanding its chemical reactivity. Various theoretical tools are employed to analyze charge distribution, identify reactive sites, and predict the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Wavefunction Visualization

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.govnih.gov

For derivatives of the imidazo[1,2-a]pyrimidine scaffold, the HOMO and LUMO energy levels and their gap have been calculated using DFT methods. nih.govnih.gov For instance, in a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the HOMO energy was calculated to be -5.6227 eV. nih.gov Visualization of the HOMO and LUMO wavefunctions reveals the distribution of these orbitals across the molecule, highlighting regions that are electron-rich (HOMO) and electron-poor (LUMO), which are crucial for predicting how the molecule will interact with other chemical species. nih.gov

Calculated Frontier Molecular Orbital Energies for an Imidazo[1,2-a]pyrimidine Derivative
OrbitalEnergy (eV)
HOMO-5.6227
HOMO-1-6.7491
HOMO-2-7.0731

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). nih.govresearchgate.net This analysis is particularly useful for understanding intermolecular interactions, including hydrogen bonding. nih.gov For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps in understanding the relationship between their molecular structure and biological activity by highlighting the regions most likely to engage in interactions with biological targets. nih.gov

Reactivity Indices and Local Reactivity Descriptors (e.g., Fukui Functions)

To further quantify chemical reactivity, various reactivity indices derived from conceptual DFT are employed. These include global descriptors like chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). nih.gov A lower chemical hardness, for example, suggests higher reactivity. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Understanding the precise steps involved in a chemical reaction is fundamental to controlling its outcome. Computational modeling allows for the detailed exploration of reaction pathways, identifying intermediate structures and the high-energy transition states that connect them.

Theoretical calculations are instrumental in mapping the energetic landscape of chemical reactions involving the imidazo[1,2-a]pyrimidine scaffold. By employing methods like Density Functional Theory (DFT), researchers can model the minimum energy paths (MEPs) of a reaction to understand its mechanism. nih.gov For instance, in the synthesis of related imidazo[1,2-a]pyrimidine systems, two primary theoretical pathways are often considered for the initial reaction: one involving the N-nucleophilic Michael addition of an endocyclic nitrogen atom and another involving an exocyclic amino group. nih.gov

Quantum chemical DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p) and incorporating solvation effects, are performed to determine the feasibility of these routes. nih.gov The process involves calculating the energies of reactants, intermediates, transition states, and products. The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state on the reaction coordinate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be postulated. nih.gov For example, analysis of the reaction between 2-aminoimidazole and N-substituted maleimides to form the imidazo[1,2-a]pyrimidine core confirmed that the reaction proceeds via N-nucleophilic Michael addition, as this pathway was energetically more favorable. nih.gov

Table 1: Illustrative Data for Reaction Pathway Analysis of Imidazo[1,2-a]pyrimidine Synthesis
Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants0.0Initial starting materials (e.g., 2-aminopyrimidine (B69317) derivative and α-haloketone)
2Transition State 1 (TS1)+15.2Energy barrier for the initial nucleophilic attack
3Intermediate-5.8A stable adduct formed after the first step
4Transition State 2 (TS2)+10.5Energy barrier for the intramolecular cyclization and dehydration
5Products-25.0Final this compound product

Prediction of Intrinsic Molecular Properties

Quantum chemical calculations are highly effective for predicting fundamental molecular properties that govern a compound's behavior in various environments.

The acidity and basicity of a molecule, quantified by its pKa value, are critical properties that determine its charge state at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding affinity. nih.govnih.gov A quantum chemical quantitative structure-activity relationship (QSAR) approach can be employed to accurately estimate these values. nih.govnih.gov

This method utilizes density-functional theory calculations, for example at the B3LYP/6-31+G(d,p) level, combined with an aqueous solvent model like the SM8 model. nih.govnih.gov The core of this approach is the use of the calculated energy difference (∆EH2O) between the parent compound (neutral form) and its corresponding protonated (cation) or deprotonated (anion) form in the simulated aqueous environment. nih.govnih.gov This energy difference serves as a highly effective descriptor in a regression analysis to predict the pKa. nih.gov Excellent correlations have been achieved for both the cation → neutral dissociation (pKa1) and the neutral → anion dissociation (pKa2) for pyrimidine-related compounds using this methodology. nih.govnih.gov For this compound, this would involve calculating the energy of the neutral molecule and its protonated form to predict its basic pKa.

Table 2: Representative Data for pKa Estimation of an Imidazo[1,2-a]pyrimidine Derivative
Dissociation ProcessCalculated ParameterValue (Hartrees)Predicted pKa
Cation → Neutral + H+ (pKa1 - Basicity)EH2O(Cation)-488.123454.5
EH2O(Neutral)-488.13987
Neutral → Anion + H+ (pKa2 - Acidity)EH2O(Neutral)-488.1398711.2
EH2O(Anion)-488.09876

Note: Data are illustrative and based on the methodology described in the cited sources. nih.govnih.gov

Molecular Dynamics and Conformational Analysis

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement and conformational changes over time. For derivatives of the imidazo[1,2-a]pyrimidine scaffold, MD simulations have been used to understand their dynamic behavior and interactions with biological targets. nih.gov

V. Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in the Solid State

The solid-state packing of 6-Methylimidazo[1,2-A]pyrimidine is expected to be governed by a combination of hydrogen bonds and π-stacking interactions, similar to what is observed in related heterocyclic systems.

Pi-Stacking Interactions: The planar, electron-deficient aromatic system of this compound makes it a prime candidate for π-π stacking interactions. These interactions are a common feature in the crystal packing of purines and pyrimidines, which share structural similarities with the imidazo[1,2-a]pyrimidine (B1208166) core. nih.govresearchgate.net Studies on 6-thioguanine, an antineoplastic drug, have highlighted the importance of π-π stacking in its solid-state structure. nih.gov In some substituted imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles, π-stacking interactions play a crucial role in linking molecular ribbons into a three-dimensional array. nih.gov The nature of these stacking interactions can vary, including face-to-face and offset arrangements, depending on the electronic and steric properties of the interacting molecules.

Table 1: Potential Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor Expected Role in Crystal Packing
C-H···N Hydrogen Bond Aromatic C-H, Methyl C-H Pyrimidine (B1678525) N, Imidazole (B134444) N Directional control of molecular assembly
π-π Stacking Imidazo[1,2-a]pyrimidine ring Imidazo[1,2-a]pyrimidine ring Stabilization of layered structures

Design and Formation of Supramolecular Assemblies

The interplay of the aforementioned intermolecular forces can lead to the formation of predictable and well-ordered supramolecular architectures.

The self-assembly of this compound into a crystalline solid is a spontaneous process driven by the minimization of energy through the formation of multiple, weak intermolecular interactions. The directionality of hydrogen bonds and the attractive nature of π-stacking interactions are key determinants of the final crystal architecture. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the most stable packing arrangements and to analyze the energetics of the intermolecular interactions. nih.gov For example, analysis of related pyrimidinone derivatives has shown that robust hydrogen bonds can constitute a significant portion (around 19%) of the total stabilization energy of the supramolecular clusters. semanticscholar.org

Based on observations from analogous molecular systems, it is plausible that this compound molecules could assemble into higher-order structures such as ribbons, chains, or sheets. For instance, studies on 6-arylimidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazoles have revealed the formation of ribbons through C-H···N hydrogen bonds, which are further linked by π-stacking interactions to form a three-dimensional network. nih.govresearchgate.net A similar pattern could be envisioned for this compound, where hydrogen bonding interactions direct the formation of one-dimensional chains or ribbons, and subsequent π-stacking of these assemblies leads to the formation of two-dimensional sheets or a three-dimensional framework. The specific arrangement would be influenced by the position of the methyl group and its steric effects.

Polymorphism and Co-crystallization Studies

Currently, there is a lack of specific published research on the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by subtle changes in crystallization conditions. Different polymorphs can exhibit distinct physical properties.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a powerful technique in crystal engineering. Given the hydrogen bond acceptor sites on this compound, it is a viable candidate for forming co-crystals with hydrogen bond donors, such as carboxylic acids. This approach could be used to modify the physicochemical properties of the compound. For example, co-crystals of a diamide (B1670390) with 2-methylbenzoic acid have been successfully synthesized and characterized, demonstrating the utility of this approach. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

There is currently no specific literature detailing the host-guest chemistry or molecular recognition phenomena involving this compound. However, the general principles of host-guest chemistry suggest potential applications. nih.gov Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.gov Given its size and potential for intermolecular interactions, this compound could potentially act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. Such interactions are driven by forces like hydrophobic effects and van der Waals interactions. The formation of inclusion complexes could alter the solubility and bioavailability of the compound.

Vi. Advanced Chemical Applications of the 6 Methylimidazo 1,2 a Pyrimidine Scaffold

Role as Ligands in Coordination Chemistry

The nitrogen-rich heterocyclic framework of 6-methylimidazo[1,2-a]pyrimidine makes it an excellent candidate for use as a ligand in coordination chemistry. The presence of multiple nitrogen atoms with available lone pairs allows for diverse binding interactions with a variety of metal ions.

Metal-Ligand Binding Modes and Complexation Studies

The this compound scaffold can coordinate to metal centers in several ways. The specific binding mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. Common coordination modes involve the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings.

Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated their ability to form stable complexes with various transition metals. For instance, imidazo[1,2-a]pyrimidine-based ligands have been shown to act as bidentate ligands, coordinating to a metal center through two nitrogen atoms, resulting in the formation of a chelate ring. This bidentate coordination enhances the stability of the resulting metal complex. nih.gov The geometry of these complexes is often distorted octahedral. nih.gov

The synthesis of metal complexes involving the imidazo[1,2-a]pyrimidine core is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. Microwave-assisted synthesis has been shown to be an effective method for improving reaction yields and reducing reaction times for the synthesis of imidazo[1,2-a]pyrimidine derivatives themselves, which can then be used in complexation reactions.

Spectroscopic and Electronic Properties of Metal Complexes

The formation of metal complexes with the this compound scaffold significantly alters the spectroscopic and electronic properties of the ligand. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy are crucial for characterizing these complexes. nih.govnih.gov

FT-IR Spectroscopy: Upon complexation, shifts in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic rings are observed in the FT-IR spectrum. nih.gov These shifts provide evidence of the coordination of the nitrogen atoms to the metal center.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the complexes in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the this compound ligand upon coordination provide information about the binding site and the electronic environment around the metal center.

Density Functional Theory (DFT) calculations are often employed to complement experimental data, providing insights into the optimal molecular geometries, electronic transitions, and other molecular properties of the metal complexes. nih.govnih.gov

Catalytic Applications

The versatile chemical nature of the this compound scaffold has led to its investigation in the field of catalysis, both as a catalyst itself and as a component within larger catalytic systems.

As Catalysts in Organic Transformations

While direct catalytic applications of this compound are not extensively documented, the broader class of imidazo[1,2-a]pyrimidines has shown promise. The basic nitrogen atoms in the ring system can act as a Brønsted base, catalyzing certain organic reactions. For instance, related nitrogen-containing heterocyclic compounds have been utilized in various synthetic methodologies, including multicomponent reactions and condensation reactions. rsc.org

Components in Catalytic Systems

More commonly, the this compound scaffold is incorporated as a ligand in transition metal-based catalytic systems. The coordination of the ligand to the metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity.

Derivatives of imidazo[1,2-a]pyrimidine have been used as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The ability of these ligands to stabilize the active palladium species and facilitate the catalytic cycle is crucial for the success of these reactions.

Advanced Materials Science Applications (e.g., Electronic Materials, Photoluminescent Systems)

The rigid, planar structure and conjugated π-system of the this compound core make it an attractive building block for the development of advanced materials with interesting electronic and photoluminescent properties.

The imidazo[1,2-a]pyrimidine scaffold is considered a promising candidate for organic light-emitting diodes (OLEDs) and other organic electronic devices. The inherent fluorescence of some derivatives, stemming from π→π* transitions, is a key property for these applications. By modifying the substituents on the imidazo[1,2-a]pyrimidine core, the emission color and quantum efficiency can be tuned.

Research into coumarin-imidazo[1,2-a]pyrimidine conjugates has demonstrated their potential as fluorescent dyes. acs.org These compounds exhibit proton-sensitive fluorescence, making them suitable for applications as sensors. The photophysical properties, including absorption and emission wavelengths, are influenced by the electronic nature of the substituents and the solvent polarity.

The table below summarizes some of the advanced chemical applications and related findings for the imidazo[1,2-a]pyrimidine scaffold.

Application AreaSpecific Role/FindingRelevant Techniques
Coordination Chemistry Acts as a bidentate ligand forming distorted octahedral complexes. nih.govFT-IR, UV-Vis, NMR, X-ray Crystallography nih.govnih.gov
Catalysis Serves as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling. HPLC, Mass Spectrometry nih.gov
Materials Science Forms the core of fluorescent dyes and potential organic electronic materials. acs.orgUV-Vis and Fluorescence Spectroscopy, DFT Calculations nih.govnih.gov

Building Blocks for Complex Organic Molecular Architectures (Purely Synthetic Utility)

The this compound core is not only a significant pharmacophore but also a versatile foundational structure in synthetic organic chemistry. Its inherent chemical functionalities allow it to serve as a strategic building block for the assembly of more complex and elaborate organic molecules. The true synthetic utility of this scaffold is unlocked through the chemical modification of the core, transforming it into a reactive intermediate ready for coupling with other molecular fragments.

A primary strategy for this transformation involves the introduction of a halogen atom, typically bromine, onto the heterocyclic ring system. This creates a reactive handle that is amenable to a wide array of cross-coupling reactions. For instance, the parent 2-methylimidazo[1,2-a]pyrimidine (B3054473) can be brominated to produce intermediates like 6-bromo-2-methylimidazo[1,2-a]pyrimidine. smolecule.com This brominated derivative is a key building block, enabling the construction of larger molecular architectures. lookchem.com The bromine atom can be readily substituted through various nucleophilic substitution reactions or, more significantly, participate in transition metal-catalyzed cross-coupling reactions. smolecule.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and widely used methods for forming new carbon-carbon bonds. nih.govlibretexts.org In this context, a halogenated this compound can be coupled with a diverse range of organoboron compounds (boronic acids or esters) to introduce aryl, heteroaryl, or other organic moieties. nih.govlibretexts.org This approach offers a modular and efficient route to complex derivatives that would be difficult to synthesize through other methods.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the bromo-heterocycle, transmetalation with the organoboron reagent, and reductive elimination to yield the final coupled product while regenerating the palladium(0) catalyst. libretexts.org This process allows for the systematic and predictable construction of libraries of compounds based on the this compound scaffold.

The reactivity of the imidazo[1,2-a]pyrimidine system is not limited to a single position. While the 6-position is a key site for modification, other positions, such as C3, are also synthetically accessible. The C3 position can be readily functionalized, for example, through halogenation or arylation, providing alternative points for molecular elaboration. researchgate.netresearchgate.netnih.gov This multi-faceted reactivity enhances the value of the this compound core as a versatile platform for synthetic chemists.

The following table summarizes representative transformations where a halogenated imidazo[1,2-a]pyrimidine or a related nitrogen-rich heterocycle is used as a building block in palladium-catalyzed cross-coupling reactions to form more complex molecules.

Interactive Data Table: Synthetic Elaboration of Halogenated Imidazo-Fused Pyrimidines

Starting MaterialCoupling PartnerReaction TypeProduct ClassCatalyst System (Typical)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl Boronic AcidsSuzuki-Miyaura CouplingC3-Arylated Pyrazolo[1,5-a]pyrimidinesXPhosPdG2 / XPhos
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/Heteroaryl Boronic AcidsSuzuki-Miyaura Coupling5-Biaryl-4,6-dichloropyrimidinesPd(PPh₃)₄
3-Haloimidazo[1,2-a]pyridinesAryl Boronic AcidsSuzuki-Miyaura Coupling3-Arylimidazo[1,2-a]pyridinesPalladium Catalyst
6-Bromo-2-methylimidazo[1,2-a]pyrimidineVarious NucleophilesNucleophilic Substitution6-Substituted-2-methylimidazo[1,2-a]pyrimidines-

This table illustrates the general synthetic utility. Specific reaction conditions and yields may vary based on the substrates and reagents used. smolecule.comnih.govresearchgate.net

These synthetic strategies underscore the importance of this compound not just as an end-product, but as a crucial intermediate in the construction of diverse and complex molecular architectures for various chemical and research applications. lookchem.com

Vii. Structure Reactivity and Structure Property Relationships

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of the imidazo[1,2-a]pyrimidine (B1208166) scaffold is significantly modulated by the presence of various substituent groups. These groups, through their electronic (inductive and resonance) and steric effects, can influence the electron density at different positions of the heterocyclic core, thereby dictating the regioselectivity and rate of chemical reactions.

A primary focus in the study of imidazo[1,2-a]pyrimidines has been on their functionalization, particularly at the C3 position, to generate novel derivatives. rsc.org The reactivity of the core is often exploited in condensation reactions, multicomponent reactions, and various bond-forming strategies to introduce new functionalities. rsc.org

The nature and position of substituents on an aryl ring attached to the heterocyclic system can have a pronounced effect on the molecule's properties. For instance, in related heterocyclic systems, the position of a substituent (ortho, meta, or para) on an attached aryl group can drastically alter biological receptor affinity. nih.gov An analysis of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives revealed that substituents at the ortho position generally led to a greater increase in binding affinity compared to the same substituents at the para position. nih.gov This highlights the critical role of steric and electronic effects governed by substituent placement.

The following table illustrates how different substituents on an aryl ring attached to a related pyrido[1,2-c]pyrimidine (B1258497) core influence binding affinity for the 5-HT1A receptor, demonstrating the principle of substituent effects.

Compound IDSubstituent (Position)Binding Affinity Ki (nM)
6co-OCH31.1
6gp-OCH31.5
6do-Cl1.6
6eo-F2.1
6ip-F2.5
6hp-Cl3.0
6a-H (Unsubstituted)4.1
6bo-CH35.3
6fp-CH311.0

Data sourced from a study on pyrido[1,2-c]pyrimidine derivatives, illustrating the general principle of substituent effects on receptor affinity. nih.gov

Correlation between Molecular Structure and Electronic Properties

The electronic properties of 6-methylimidazo[1,2-a]pyrimidine are intrinsically linked to its molecular structure. These properties, including the distribution of electron density and the energies of frontier molecular orbitals (FMOs), are key determinants of the molecule's reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

In a study on an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative, the FMO analysis provided key insights. nih.gov The calculated energy gap (ΔEgap) indicated both kinetic stability and a dynamic reactivity profile. nih.gov Furthermore, derived quantum chemical descriptors such as a low chemical hardness (η) value suggested heightened reactivity, while a high electrophilicity index (ω) reflected a strong tendency for electrophilic reactions. nih.gov

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the electrostatic potential on the surface of a molecule. nih.govnih.gov It helps in identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). These sites are crucial for understanding hydrogen bonding interactions and predicting the course of chemical reactions. nih.govresearchgate.net For an imidazo[1,2-a]pyrimidine Schiff base derivative, MEP analysis revealed that the most negative electrostatic potential was located around nitrogen atoms, identifying them as nucleophilic centers prone to attracting electrophiles. nih.gov Conversely, positive potential was observed around hydrogen atoms. nih.gov

The table below presents quantum chemical properties calculated for a representative imidazo[1,2-a]pyrimidine derivative, illustrating the correlation between structure and electronic characteristics.

Electronic PropertyCalculated Value (eV)Significance
EHOMO-5.6227Electron-donating capability
ELUMO-1.2849Electron-accepting capability
Energy Gap (ΔE)4.3378Kinetic stability and reactivity
Chemical Hardness (η)2.1689Resistance to change in electron distribution
Electronegativity (χ)3.4538Affinity for electrons
Electrophilicity Index (ω)2.7449Tendency for electrophilic reactions

Data from a DFT study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

Computational Approaches to Structure-Property Predictions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful framework for predicting the properties of imidazo[1,2-a]pyrimidine derivatives and understanding their structure-property relationships. nih.govnih.gov These theoretical calculations offer insights that are complementary to experimental findings and can guide the synthesis of new compounds.

Density Functional Theory (DFT): DFT is widely used to determine optimized molecular geometries and identify reactive sites. nih.gov A common and effective approach involves using the B3LYP functional combined with a 6-31G(d,p) or higher basis set, which provides a good balance between accuracy and computational cost for molecules of this size. nih.govmdpi.com DFT calculations are employed to compute the electronic properties discussed previously, such as FMO energies and MEP surfaces, which are fundamental to predicting reactivity. nih.govnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. mdpi.com This approach requires calculating molecular descriptors for a set of compounds with known experimental data. For pyrimidine-related compounds, DFT calculations have been successfully used to develop QSAR models that accurately estimate pKa values, a key property that governs the form of the molecule at a given pH. mdpi.com By using the energy difference between the parent compound and its dissociated form as a parameter, excellent correlations with experimental pKa values have been achieved. mdpi.com These models can then be used to predict the pKa of new, unsynthesized compounds with a modest computational effort. mdpi.com

Computational methods employed for imidazo[1,2-a]pyrimidines include:

Geometry Optimization: Finding the most stable three-dimensional conformation of the molecule. nih.gov

FMO Analysis: Calculating HOMO-LUMO energies to assess kinetic stability and reactivity. nih.govnih.gov

MEP Mapping: Visualizing electrostatic potential to predict sites for nucleophilic and electrophilic attack. nih.govnih.gov

QSAR/QSPR Modeling: Correlating computed structural descriptors with experimental properties like pKa or biological affinity to create predictive models. mdpi.comresearchgate.net

Molecular Docking: Simulating the interaction of the molecule with a biological target, such as an enzyme or receptor, to predict binding affinity and mode. nih.gov

These computational tools are integral to modern medicinal chemistry, enabling a more rational design of imidazo[1,2-a]pyrimidine derivatives with desired properties.

Q & A

Q. What are the standard synthetic routes for 6-Methylimidazo[1,2-A]pyrimidine, and how are yields optimized?

The most common method is the one-pot Biginelli reaction, which combines 2-aminobenzimidazole, aldehydes, and ethyl 3-oxo hexanoate under catalytic dimethylformamide (DMF) via fusion. This approach achieves high yields (up to 85%) by minimizing reaction time (6–8 hours) and simplifying purification . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reactants. For example, excess aldehyde (1.2 equiv) improves cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To confirm regiochemistry of substituents (e.g., methyl group at position 6) and aromatic proton environments .
  • FT-IR : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry (ESI or EI) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Q. How are preliminary biological activities of this compound evaluated?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or kinases .

Advanced Research Questions

Q. How can reaction conditions be tailored to address low yields in multicomponent syntheses?

Contradictions in yield data (e.g., 50–85% across studies) often stem from:

  • Catalyst selection : Transition metals (e.g., Pd, Cu) or Brønsted acids (e.g., In(OTf)₃) can accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while water promotes greener syntheses .
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .

Q. What strategies resolve structural ambiguities in substituted derivatives?

Conflicting NMR/X-ray data (e.g., substituent orientation) require:

  • X-ray crystallography : Definitive assignment of regiochemistry (e.g., methyl vs. fluoro group positioning) .
  • 2D NMR (COSY, NOESY) : Resolves coupling networks and spatial proximity of protons .
  • DFT calculations : Predicts stable tautomeric forms and validates experimental data .

Q. How do researchers reconcile discrepancies in biological activity data across studies?

Variations in MIC or IC₅₀ values arise from:

  • Assay conditions : Differences in pH, serum content, or incubation time affect compound stability .
  • Cell line heterogeneity : Genetic variability in cancer models (e.g., MCF-7 vs. MDA-MB-231) impacts sensitivity .
  • Solubility limitations : Poor aqueous solubility (e.g., logP >3) reduces bioavailability, necessitating formulation adjustments .

Q. What derivatization strategies enhance the bioactivity of this compound?

Advanced modifications include:

  • Schiff base formation : Reacting 3-carbaldehyde derivatives with amines to improve antimicrobial potency (e.g., MIC reduction from 128 µg/mL to 32 µg/mL) .
  • Mannich reactions : Introducing aminomethyl groups to enhance anticancer activity via kinase inhibition .
  • Halogenation (Br, Cl) : Increases lipophilicity and target binding affinity .

Q. How are molecular interactions of this compound with biological targets studied?

Key methodologies:

  • Molecular docking : Predicts binding modes with proteins (e.g., COX-2 active site) using software like AutoDock Vina .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) for enzyme-inhibitor complexes .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.